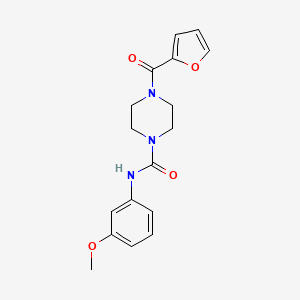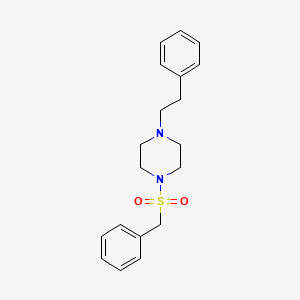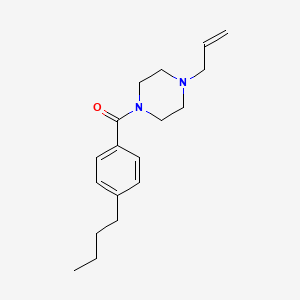![molecular formula C19H23N3O3 B4423405 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide
説明
2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It is a sulfonamide loop diuretic that acts on the kidneys to increase the excretion of water and electrolytes. Furosemide has been widely used in clinical practice for over 50 years and is considered a first-line treatment for many conditions.
作用機序
2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This results in increased excretion of water and electrolytes, which reduces fluid accumulation in the body. This compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, particularly low levels of potassium, which can lead to muscle weakness and cardiac arrhythmias. This compound can also cause dehydration, which can lead to dizziness, fatigue, and confusion. In addition, this compound can cause ototoxicity, which can lead to hearing loss and tinnitus.
実験室実験の利点と制限
2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide is a widely used diuretic drug that has been extensively studied in laboratory experiments. Its diuretic effects make it a useful tool for studying the kidneys and the regulation of fluid balance in the body. However, its potential for causing electrolyte imbalances and dehydration must be carefully monitored in experimental animals.
将来の方向性
There are a number of potential future directions for research on 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide. One area of interest is its anti-inflammatory and anti-oxidant properties, which may have therapeutic potential in a range of conditions. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its potential for side effects. Finally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of various conditions.
科学的研究の応用
2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been extensively studied for its diuretic properties and its effects on the kidneys. It has also been investigated for its potential use in treating other conditions such as heart failure, liver disease, and hypertension. This compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
特性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15(16-6-3-2-4-7-16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-25-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJUXDFIWNDDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4423368.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4423375.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423378.png)
![4-[(4-butylphenyl)sulfonyl]morpholine](/img/structure/B4423387.png)

![5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4423422.png)
![ethyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4423433.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4423434.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423437.png)